Cas no 3108-33-6 (1-3-(trifluoromethyl)phenylprop-2-yn-1-ol)

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
- 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol
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- MDL: MFCD21143274
- インチ: 1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H
- InChIKey: VBSWZRQVLSTNJR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(C(C#C)O)=C1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206014-0.1g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
Enamine | EN300-206014-2.5g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-206014-0.5g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
Enamine | EN300-206014-10.0g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 10g |
$3376.0 | 2023-05-24 | |
Enamine | EN300-206014-5g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 5g |
$2277.0 | 2023-09-16 | |
Enamine | EN300-206014-1g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 1g |
$785.0 | 2023-09-16 | |
1PlusChem | 1P01BA63-250mg |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 250mg |
$468.00 | 2025-03-19 | |
A2B Chem LLC | AW05211-50mg |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 50mg |
$227.00 | 2024-04-20 | |
A2B Chem LLC | AW05211-1g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 1g |
$862.00 | 2024-04-20 | |
A2B Chem LLC | AW05211-2.5g |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
3108-33-6 | 95% | 2.5g |
$1655.00 | 2024-04-20 |
1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
1-3-(trifluoromethyl)phenylprop-2-yn-1-olに関する追加情報
1-3-(Trifluoromethyl)Phenylprop-2-yn-1-ol: A Comprehensive Overview
The compound 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol, with CAS No. 3108-33-6, is a versatile organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted phenyl group with a propargyl alcohol moiety. The trifluoromethyl group imparts distinctive electronic and steric properties, making this compound highly valuable in various applications.
Recent studies have highlighted the potential of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo a wide range of reactions, including nucleophilic additions, cycloadditions, and conjugate additions, has made it an indispensable building block in modern organic chemistry. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents.
The trifluoromethyl group attached to the phenyl ring introduces a strong electron-withdrawing effect, which significantly influences the reactivity of the molecule. This property has been exploited in the development of novel catalysts and ligands for transition metal-catalyzed reactions. Recent advancements in asymmetric catalysis have demonstrated that derivatives of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol can serve as effective chiral auxiliaries, enabling the enantioselective synthesis of valuable chiral compounds.
In addition to its role in organic synthesis, this compound has found applications in materials science. The propargyl alcohol moiety is known for its ability to participate in click chemistry reactions, such as the Huisgen cycloaddition reaction. This has led to its use in the preparation of functional polymers and materials with tailored properties. For example, researchers have employed this compound to synthesize stimuli-responsive hydrogels that exhibit pH-dependent swelling behavior.
The synthesis of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol typically involves multi-step processes that require careful optimization. One common approach involves the alkylation of phenols with appropriate alkynyl halides, followed by subsequent functionalization steps to introduce the trifluoromethyl group. Recent advances in catalytic methods have streamlined these processes, making them more efficient and scalable for industrial applications.
From a pharmacological perspective, this compound has shown promise as a lead molecule for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Preclinical studies have demonstrated that derivatives of 1-3-(trifluoromethyl)phenylprop-2-yneol exhibit potent inhibitory activity against certain kinases involved in cancer progression. These findings underscore its potential as a scaffold for developing novel therapeutic agents.
In conclusion, CAS No 3108 33 6, or 1 3 (trifluoromethyl)phenylprop 2 yn 1 ol, stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and drug discovery. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an even more prominent role in advancing scientific innovation.
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